

# 1-(2-Chloropyrimidin-4-yl)-4-piperidinol

## molecular weight and formula

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### Compound of Interest

Compound Name: 1-(2-Chloropyrimidin-4-yl)-4-piperidinol

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### An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)-4-piperidinol

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of **1-(2-Chloropyrimidin-4-yl)-4-piperidinol**. It is intended for researchers, scientists, and professionals involved in drug discovery and development who may use this compound as a building block or investigate its therapeutic potential.

## Core Chemical Properties

**1-(2-Chloropyrimidin-4-yl)-4-piperidinol** is a heterocyclic compound featuring a pyrimidine ring linked to a piperidinol moiety. Such scaffolds are of significant interest in medicinal chemistry.

## Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

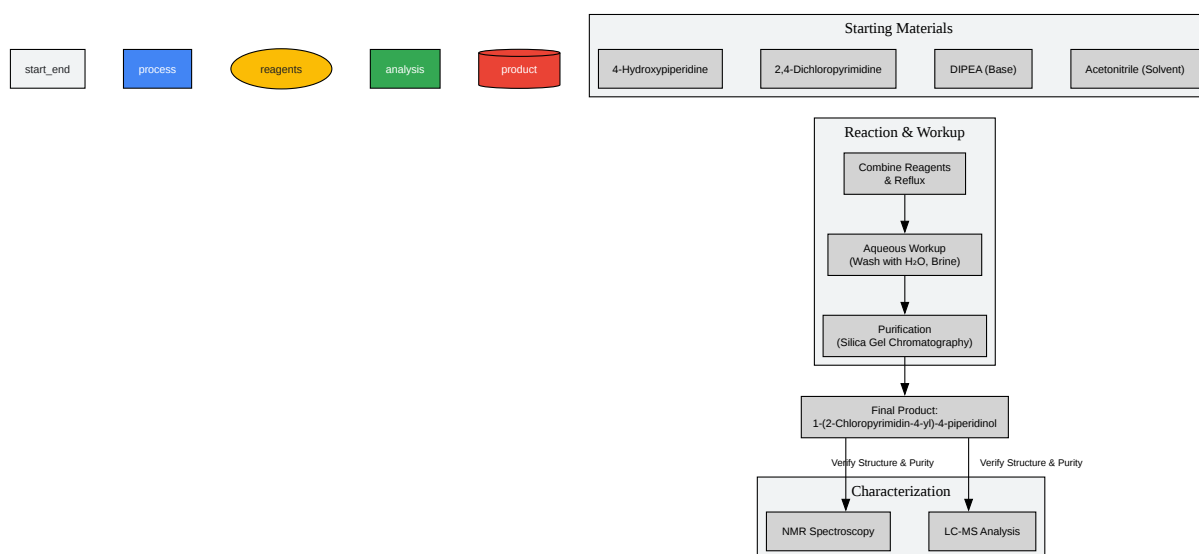
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN <sub>3</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	213.66 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	94222-07-8	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of pyrimidinyl-piperidine derivatives typically involves a nucleophilic aromatic substitution reaction. A halogenated pyrimidine is reacted with a piperidine-containing nucleophile. While a specific protocol for **1-(2-Chloropyrimidin-4-yl)-4-piperidinol** is not detailed in the provided results, a representative synthesis for a structurally analogous compound, 1-(5-bromopyrimidin-2-yl)-4-piperidinol, can be adapted.<sup>[3]</sup>

## General Synthesis Workflow

The logical flow from starting materials to a purified and characterized final product is outlined in the diagram below. This process includes the core chemical reaction followed by steps to isolate, purify, and verify the compound's structure and purity.



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Caption: General workflow for the synthesis, purification, and characterization of the title compound.

## Detailed Experimental Protocol (Adapted)

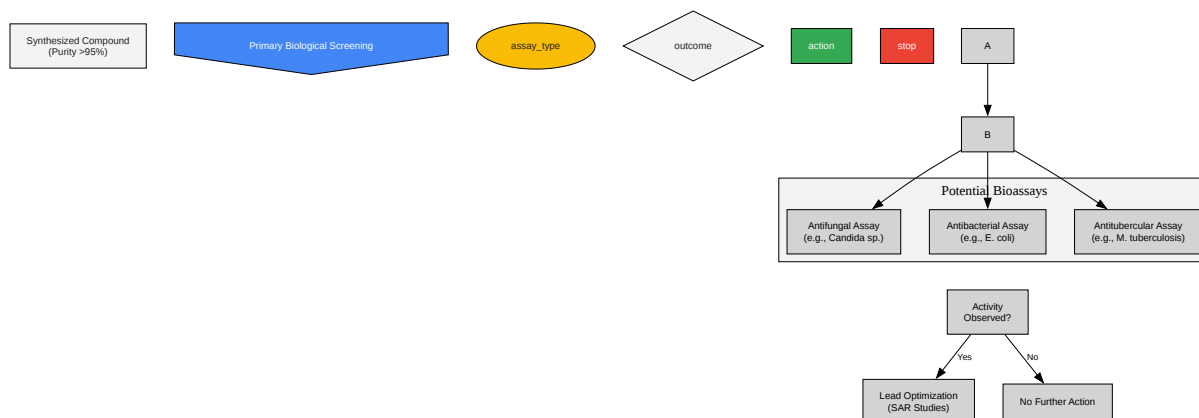
This protocol is adapted from the synthesis of a similar bromo-substituted analogue.<sup>[3]</sup>

- **Reaction Setup:** In a round-bottomed flask maintained under a nitrogen atmosphere, combine 4-hydroxypiperidine (1.0 equivalent), 2,4-dichloropyrimidine (1.0 equivalent), and diisopropylethylamine (DIPEA) (3.0 equivalents) in acetonitrile.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the acetonitrile solvent.
- **Aqueous Workup:** Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). Wash the organic layer sequentially with water (2x) and a saturated brine solution (1x).
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter the drying agent, and concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product using silica gel column chromatography to isolate the desired compound, **1-(2-Chloropyrimidin-4-yl)-4-piperidinol**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as <sup>1</sup>H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

## Biological and Pharmacological Context

While specific biological activities for **1-(2-Chloropyrimidin-4-yl)-4-piperidinol** are not extensively documented in the provided search results, the core piperidinol scaffold is a well-established pharmacophore found in numerous biologically active agents.<sup>[4][5][6]</sup> Derivatives have shown a wide range of activities, including antifungal, antibacterial, and anti-tuberculosis properties.<sup>[4][5][7]</sup>

The logical progression for evaluating a novel compound like this in a drug discovery context is illustrated below.



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Caption: A logical pathway for the biological evaluation of a novel piperidinol derivative.

This pathway highlights the initial screening against various microbial threats, a common starting point for compounds containing the piperidine scaffold, which is known for its role in antimicrobial agents.[6] Subsequent steps would involve establishing a Structure-Activity Relationship (SAR) to optimize potency and other pharmacological properties.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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